molecular formula C10H9F2NO B2828847 1-(2,4-Difluorophenyl)pyrrolidin-2-one CAS No. 124704-76-3

1-(2,4-Difluorophenyl)pyrrolidin-2-one

Cat. No. B2828847
Key on ui cas rn: 124704-76-3
M. Wt: 197.185
InChI Key: RSNYNWHBSFFLEW-UHFFFAOYSA-N
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Patent
US05026625

Procedure details

A mixture of 64.6 g of 2,4-difluoroaniline, 51.7 g of butyrolactone, 2 g of p-toluenesulphonic acid and a few drops of water is warmed to reflux (100 ° C.) with stirring. The water which forms is removed by distillation via a vigorous stream of nitrogen. During this operation, the internal temperature increases to 162° over the course of 15 hours. After cooling to room temperature, the mixture is diluted with 100 ml of diethyl ether. The ether solution is washed first with 5% strength HCl and then with 10% strength NaOH, dried and evaporated. The crystalline residue is recrystallized from ethanol. The 1-(2,4-difluorophenyl)pyrrolid-2-one obtained melts at 95°-97°.
Quantity
64.6 g
Type
reactant
Reaction Step One
Quantity
51.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:10]1(=O)[O:14][CH2:13][CH2:12][CH2:11]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[N:4]1[CH2:10][CH2:11][CH2:12][C:13]1=[O:14]

Inputs

Step One
Name
Quantity
64.6 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
51.7 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed
CUSTOM
Type
CUSTOM
Details
The water which forms is removed by distillation via a vigorous stream of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
During this operation, the internal temperature increases to 162° over the course of 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the mixture is diluted with 100 ml of diethyl ether
WASH
Type
WASH
Details
The ether solution is washed first with 5% strength HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 10% strength NaOH, dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crystalline residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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